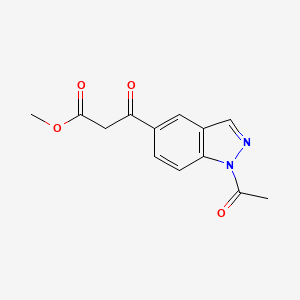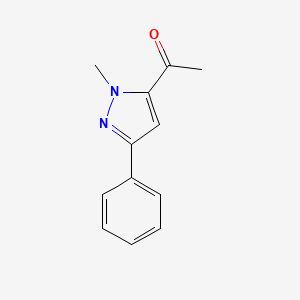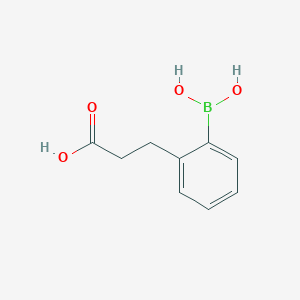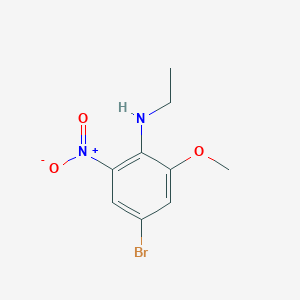
4-bromo-N-ethyl-2-methoxy-6-nitroaniline
Overview
Description
4-Bromo-N-ethyl-2-methoxy-6-nitroaniline is a chemical compound with the following properties:
- Molecular Formula : C<sub>7</sub>H<sub>7</sub>BrN<sub>2</sub>O<sub>2</sub>
- Molecular Weight : 231.047 g/mol
- IUPAC Standard InChI : InChI=1S/C7H7BrN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3
- IUPAC Standard InChIKey : ZXFVKFUXKFPUQJ-UHFFFAOYSA-N
- CAS Registry Number : 77811-44-0
- Chemical Structure :
Synthesis Analysis
The synthesis of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline involves several steps. One common approach includes:
- Nitration : Nitrate benzene to introduce a nitro group at the desired position.
- Reduction : Convert the nitro group to an amine using appropriate reducing agents.
- Bromination : Introduce a bromine atom at the desired position using N-bromosuccinimide (NBS) or other brominating agents.
Molecular Structure Analysis
The molecular structure of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline consists of a benzene ring substituted with a bromine atom, an ethyl group, a methoxy group, and a nitro group. The bromine and nitro groups are meta-directing due to their electron-withdrawing nature.
Chemical Reactions Analysis
- Nitration : The nitro group can undergo electrophilic aromatic substitution reactions.
- Bromination : The bromine atom can participate in further substitution reactions.
- Reduction : The nitro group can be reduced to an amine using reducing agents.
Physical And Chemical Properties Analysis
- Solubility : Slightly soluble in water and soluble in hot methanol.
- Appearance : Brown solid.
Safety And Hazards
- Stability : Nitro compounds are generally unstable and can decompose exothermically.
- Handling : Handle with care due to potential reactivity and toxicity.
Future Directions
Further research could explore:
- Biological Activity : Investigate its potential as a drug candidate.
- Synthetic Modifications : Explore derivatization for improved properties.
properties
IUPAC Name |
4-bromo-N-ethyl-2-methoxy-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-3-11-9-7(12(13)14)4-6(10)5-8(9)15-2/h4-5,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXSEJCSPXVYDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1OC)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-ethyl-2-methoxy-6-nitroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid](/img/structure/B1473732.png)
![3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1473733.png)
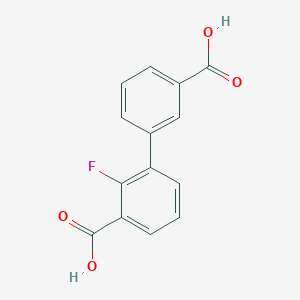
![[5-(Dimethoxymethyl)-2-fluorophenyl]methanol](/img/structure/B1473736.png)
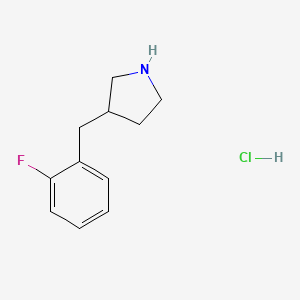
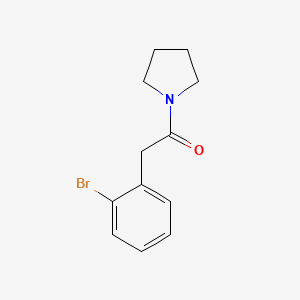
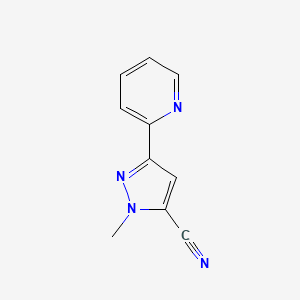

![Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate](/img/structure/B1473741.png)
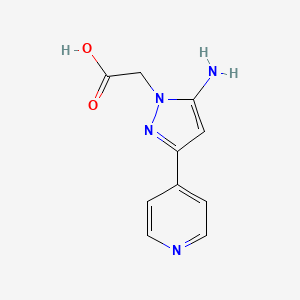
![2-[Benzyl(butyl)amino]acetic acid](/img/structure/B1473743.png)
